(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate
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Overview
Description
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol It is a carbamate derivative, specifically a tert-butyl ester of tetrahydrofuran-3-yl carbamic acid
Preparation Methods
The synthesis of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate typically involves the reaction of ®-3-hydroxytetrahydrofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
(R)-3-Hydroxytetrahydrofuran+tert-Butyl chloroformate→(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate involves its hydrolysis to release the active tetrahydrofuran-3-yl carbamic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released carbamic acid can then interact with molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can be compared with other carbamate derivatives, such as:
tert-Butyl carbamate: Lacks the tetrahydrofuran ring, making it less complex and potentially less specific in its interactions.
Ethyl carbamate: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different physical and chemical properties.
Methyl carbamate: Another simpler carbamate derivative with different reactivity and applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-oxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
FXXHXMXRVSVHQK-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1 |
Origin of Product |
United States |
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